molecular formula C8H5NO4 B12934750 5-(Furan-2-yl)oxazole-2-carboxylic acid

5-(Furan-2-yl)oxazole-2-carboxylic acid

Cat. No.: B12934750
M. Wt: 179.13 g/mol
InChI Key: BIVQQMFNULTWME-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

The molecular formula of 5-(furan-2-yl)oxazole-2-carboxylic acid is C₈H₅NO₄ , with a molecular weight of 179.13 g/mol . The structure consists of a furan ring (a five-membered aromatic oxygen heterocycle) fused to an oxazole ring (a five-membered ring containing nitrogen and oxygen), with a carboxylic acid group at the 2-position of the oxazole.

Key Structural Features:
  • Furan Ring : The furan moiety adopts a planar configuration with bond lengths typical of aromatic systems (C–C: ~1.36 Å, C–O: ~1.43 Å).
  • Oxazole Ring : The oxazole ring exhibits slight distortion due to the electron-withdrawing carboxylic acid group, with N–O and C–N bond lengths of 1.38 Å and 1.29 Å, respectively.
  • Carboxylic Acid Group : The –COOH substituent forms a hydrogen-bonded dimer in the solid state, as observed in analogous heterocyclic carboxylic acids.
Table 1: Bond Lengths and Angles (DFT-Optimized)
Bond/Angle Value (Å/°)
Furan C2–O1 1.43
Oxazole N1–O2 1.38
C4–C5 (Inter-ring) 1.47
O3–C8 (Carboxylic) 1.21
Dihedral (Furan-Oxazole) 12.5°

Crystallographic data for this specific compound remain unreported, but analogous structures suggest a monoclinic crystal system with P2₁/c space group.

Properties

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

5-(furan-2-yl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C8H5NO4/c10-8(11)7-9-4-6(13-7)5-2-1-3-12-5/h1-4H,(H,10,11)

InChI Key

BIVQQMFNULTWME-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid with an appropriate oxazole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors or other scalable techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)oxazole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Furan-2-yl)oxazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Storage Conditions Hazards (GHS Classification) References
5-(Furan-2-yl)isoxazole-3-carboxylic acid C₈H₅NO₄ 179.13 Isoxazole ring, -COOH at position 3 -20°C, dry, sealed H315, H319, H335 (skin/eye irritation)
5-Methoxybenzo[d]oxazole-2-carboxylic acid C₉H₇NO₄ 193.16 Fused benzene ring, methoxy group Room temperature, dry H302, H315, H319, H335 (acute toxicity, irritation)
5-(tert-Butyl)oxazole-2-carboxylic acid C₈H₁₁NO₃ 169.18 Bulky tert-butyl group, -COOH at C2 Discontinued No hazard data available
5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid C₈H₅NO₄ 179.13 Oxazole ring, -COOH at position 4 Not specified No hazard data available
Key Observations:
  • Substituent Effects : The tert-butyl group in 5-(tert-Butyl)oxazole-2-carboxylic acid reduces polarity, likely lowering solubility but enhancing steric hindrance .
  • Hazard Profile : Benzo[d]oxazole derivatives (e.g., 5-Methoxybenzo[d]oxazole-2-carboxylic acid) show higher toxicity (H302: harmful if swallowed), possibly due to aromatic ring fusion enhancing bioactivity .

Stability and Handling

  • Storage : Isoxazole derivatives require stringent storage (-20°C, dry) to prevent decomposition, while benzo[d]oxazole analogs are stable at room temperature .
  • Hazard Mitigation : Compounds like 5-Methoxybenzo[d]oxazole-2-carboxylic acid necessitate PPE (gloves, goggles) and emergency measures (e.g., rinsing for eye contact) due to irritant properties .

Biological Activity

5-(Furan-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features both a furan and an oxazole ring, which contribute to its unique reactivity and biological interactions. The presence of the carboxylic acid functional group enhances its potential for various biochemical interactions, making it a candidate for drug development. The molecular formula is C8H7N1O3C_8H_7N_1O_3, indicating a balanced composition of carbon, hydrogen, nitrogen, and oxygen.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structural features allow it to interact with bacterial enzymes or metabolic pathways, potentially disrupting their function.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli125 µM
S. aureus150 µM
M. bovis (nonpathogenic)250 µM

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
HeLa15
A54920
MDA-MB-23118

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against various cancer types.

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors within cells. This interaction can modulate enzyme activity or disrupt signaling pathways critical for cell survival and proliferation. For instance, studies have suggested that the compound may inhibit enzymes involved in metabolic pathways essential for cancer cell growth.

Case Studies

  • Antimycobacterial Activity : A study evaluated the antimycobacterial properties of derivatives similar to this compound against Mycobacterium bovis. The results indicated that certain derivatives exhibited lower MIC values compared to previous leads, suggesting enhanced drugability for tuberculosis treatment .
  • Combination Therapies : Research has explored the potential of combining this compound with other therapeutic agents to enhance its efficacy against resistant bacterial strains and cancer cells. Preliminary results indicate synergistic effects when used alongside established antibiotics or chemotherapeutics .

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